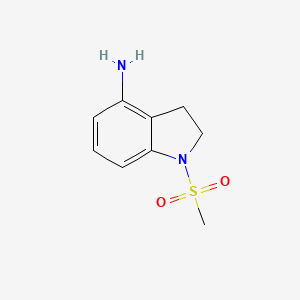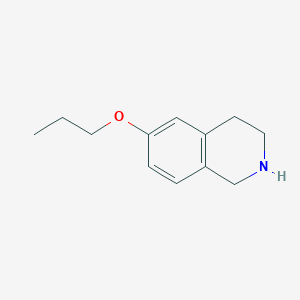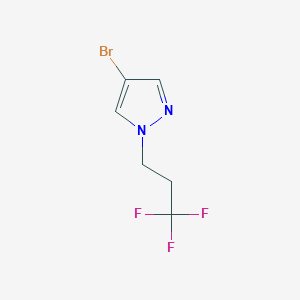![molecular formula C10H13BrN2 B1376770 1-[(3-Bromophenyl)methyl]azetidin-3-amine CAS No. 1493585-80-0](/img/structure/B1376770.png)
1-[(3-Bromophenyl)methyl]azetidin-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(3-Bromophenyl)methyl]azetidin-3-amine is a compound belonging to the class of azetidine-3-amines. It is characterized by the presence of a bromophenyl group attached to an azetidine ring.
Preparation Methods
The synthesis of 1-[(3-Bromophenyl)methyl]azetidin-3-amine can be achieved through several routes. One common method involves the alkylation of primary amines with in situ generated bis-triflates of 2-substituted-1,3-propanediols . Another approach is the one-pot synthesis of nitrogen-containing heterocycles from alkyl dihalides and primary amines under microwave irradiation . Industrial production methods often involve the use of organometallic reagents and catalysts to achieve high yields and purity .
Chemical Reactions Analysis
1-[(3-Bromophenyl)methyl]azetidin-3-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The bromophenyl group can undergo nucleophilic substitution reactions with reagents such as sodium methoxide or potassium tert-butoxide.
Polymerization: The azetidine ring can participate in ring-opening polymerization to form polyamines.
Common reagents and conditions used in these reactions include palladium catalysts for cross-coupling reactions, and various bases and solvents to facilitate the reactions . Major products formed from these reactions include substituted azetidines, polyamines, and other nitrogen-containing heterocycles .
Scientific Research Applications
1-[(3-Bromophenyl)methyl]azetidin-3-amine has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and polymers.
Medicine: It is being investigated for its potential use in drug discovery and development, particularly in the synthesis of pharmaceutical intermediates.
Industry: The compound is used in the production of high-performance materials and coatings.
Mechanism of Action
The mechanism of action of 1-[(3-Bromophenyl)methyl]azetidin-3-amine involves its interaction with molecular targets and pathways in biological systems. The azetidine ring can interact with enzymes and receptors, leading to various biological effects. The bromophenyl group can enhance the compound’s binding affinity and specificity for its targets. The exact molecular targets and pathways involved are still under investigation, but the compound’s unique structure allows it to modulate various biological processes.
Comparison with Similar Compounds
1-[(3-Bromophenyl)methyl]azetidin-3-amine can be compared with other azetidine-3-amines and aziridines. Similar compounds include:
Aziridines: These compounds have a three-membered ring structure and are used in similar applications, such as polymerization and drug development.
Other Azetidines: Compounds like 1-arenesulfonylazetidines and 3-arylazetidines share similar chemical properties and applications.
The uniqueness of this compound lies in its bromophenyl group, which imparts distinct chemical reactivity and biological activity compared to other azetidines and aziridines.
Properties
IUPAC Name |
1-[(3-bromophenyl)methyl]azetidin-3-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BrN2/c11-9-3-1-2-8(4-9)5-13-6-10(12)7-13/h1-4,10H,5-7,12H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIMZCNYINWCRFW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1CC2=CC(=CC=C2)Br)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BrN2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.13 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
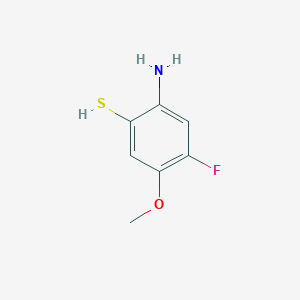
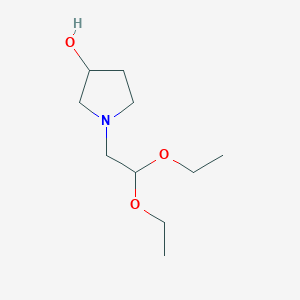
![3-[(2-Aminophenyl)sulfanyl]-1-methylpyrrolidin-2-one](/img/structure/B1376692.png)
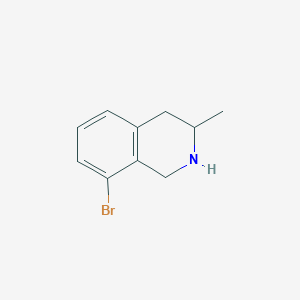
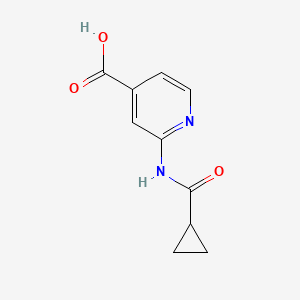
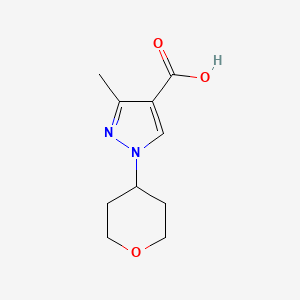
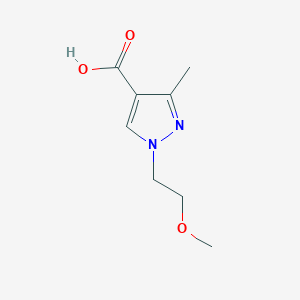
![2-amino-N-{bicyclo[2.2.1]heptan-2-yl}-4-chlorobenzene-1-sulfonamide](/img/structure/B1376700.png)

